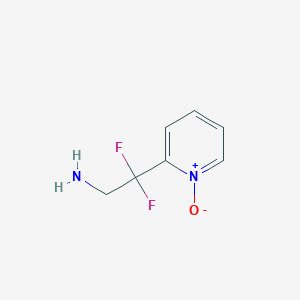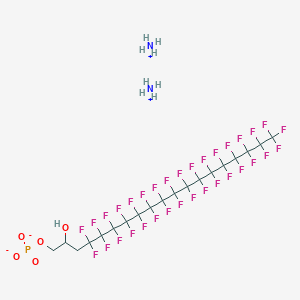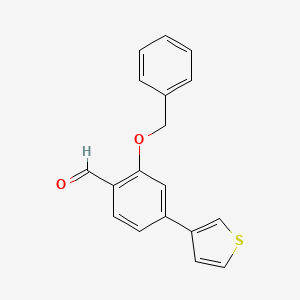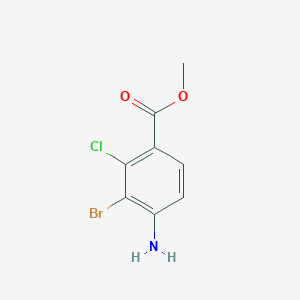
Beta,beta-difluoro-2-pyridineethanamin,1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta,beta-difluoro-2-pyridineethanamin,1-oxide: is a chemical compound with the molecular formula C7H8F2N2O It is characterized by the presence of a pyridine ring substituted with a difluoroethanamine group and an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Beta,beta-difluoro-2-pyridineethanamin,1-oxide typically involves the introduction of the difluoroethanamine group to the pyridine ring followed by the oxidation of the nitrogen atom to form the N-oxide. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include fluorinating agents and oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
Chemical Reactions Analysis
Types of Reactions
Beta,beta-difluoro-2-pyridineethanamin,1-oxide can undergo various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to remove the N-oxide group.
Substitution: The difluoroethanamine group can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the N-oxide, while reduction may produce the corresponding amine.
Scientific Research Applications
Beta,beta-difluoro-2-pyridineethanamin,1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Beta,beta-difluoro-2-pyridineethanamin,1-oxide involves its interaction with specific molecular targets and pathways. The difluoroethanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the N-oxide group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(1-oxidopyridin-1-ium-2-yl)ethanamine
- Pyridine N-oxide derivatives
- Fluorinated ethanamines
Uniqueness
Beta,beta-difluoro-2-pyridineethanamin,1-oxide is unique due to the presence of both the difluoroethanamine group and the N-oxide functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H8F2N2O |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
2,2-difluoro-2-(1-oxidopyridin-1-ium-2-yl)ethanamine |
InChI |
InChI=1S/C7H8F2N2O/c8-7(9,5-10)6-3-1-2-4-11(6)12/h1-4H,5,10H2 |
InChI Key |
YLWNNEDEUNTCIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)C(CN)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12841012.png)

![tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12841019.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride](/img/structure/B12841032.png)
![5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carbonitrile](/img/structure/B12841034.png)
![(2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12841049.png)


